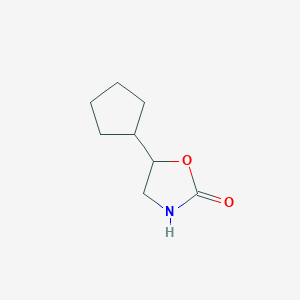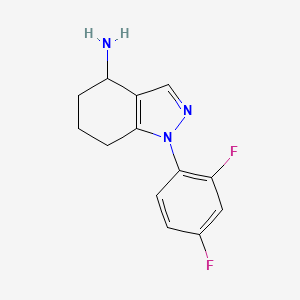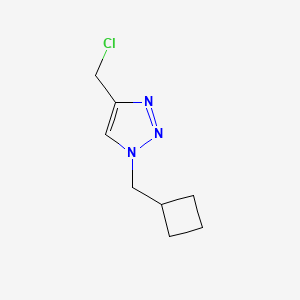
3-(2-メトキシエチル)モルホリン
概要
説明
3-(2-Methoxyethyl)morpholine is a chemical compound with the molecular formula C7H15NO2 . It is related to morpholine, which is a six-membered aliphatic heterocyclic compound featuring both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholine derivatives, including 3-(2-Methoxyethyl)morpholine, has been a subject of research. A recent paper discusses the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another study describes the synthesis of a morpholine-containing heterocyclic system from simple cis-amino alcohols of the sulfolane family .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethyl)morpholine consists of a morpholine ring with a methoxyethyl group attached to one of the carbon atoms . Morpholine itself is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .科学的研究の応用
新規インドール様分子の合成
“3-(2-メトキシエチル)モルホリン”は、潜在的なカンナビノイドアゴニストである新規インドール様分子の合成に使用される可能性があります。 この用途には、治療効果が期待される新しい化合物を創製するための複雑な有機合成プロセスが含まれます .
トリアジン誘導体の合成
この化合物は、モルホリンおよびビス(2-メトキシエチル)アミン置換1,3,5-トリアジン誘導体の合成に関与する可能性があります。 これらの誘導体は、トリアジン環にアルコキシ-o-カルボランが存在するため、独自の特性を有しており、材料科学や医薬品化学において重要となる可能性があります .
ヌクレオシドアナログの合成
モルホリン誘導体は、抗ウイルス療法や遺伝子研究において重要なヌクレオシドアナログの合成に使用されます。 “3-(2-メトキシエチル)モルホリン”は、これらのアナログの生成に必要な求核的環開裂反応に役割を果たす可能性があります .
不斉触媒
モルホリンは、医薬品に使用されるエナンチオマー的に純粋な物質を創製するために不可欠な不斉合成において、触媒や配位子として機能することが知られています。 問題の特定の化合物は、そのような触媒プロセスで使用されて、反応効率を高める可能性があります .
核酸アナログの開発
チオモルホリノオリゴヌクレオチド(TMOs)は、治療用途において堅牢性と安定性を提供する核酸アナログの一種です。 直接言及されていませんが、“3-(2-メトキシエチル)モルホリン”は、このようなオリゴヌクレオチドの開発に貢献する可能性があります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 3-(2-Methoxyethyl)morpholine is the bovine carbonic anhydrase-II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
3-(2-Methoxyethyl)morpholine interacts with the CA-II binding site, blocking its action . The compound can be strategically modified to improve its binding affinity, selectivity, and pharmacokinetics . The thiazole and morpholine moieties of the compound can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine CA-II binding sites .
Biochemical Pathways
This enzyme is involved in various physiological processes, including respiration and electrolyte balance .
Pharmacokinetics
It is mentioned that morpholine-based thiazoles can be strategically modified to improve their pharmacokinetics . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be optimized for better bioavailability .
Result of Action
The result of 3-(2-Methoxyethyl)morpholine’s action is the inhibition of the CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining homeostasis in various physiological processes . The derivatives of the compound exhibited greater affinity when compared to the standard acetazolamide .
Action Environment
It is known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of organoboron reagents like 3-(2-methoxyethyl)morpholine, is exceptionally mild and functional group tolerant . This suggests that the compound might be relatively stable and environmentally benign .
生化学分析
Biochemical Properties
3-(2-Methoxyethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of antisense oligonucleotides (ASOs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is crucial for the degradation of morpholine and its derivatives in biological systems.
Cellular Effects
The effects of 3-(2-Methoxyethyl)morpholine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antisense oligonucleotides, 3-(2-Methoxyethyl)morpholine modifications can enhance the stability and binding affinity of these molecules to their RNA targets, thereby modulating gene expression . This can lead to changes in cellular metabolism and other cellular processes.
Molecular Mechanism
At the molecular level, 3-(2-Methoxyethyl)morpholine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds . This interaction can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other compounds in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methoxyethyl)morpholine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 3-(2-Methoxyethyl)morpholine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that this compound can have lasting effects on cellular processes, even after it has been degraded.
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyethyl)morpholine vary with different dosages in animal models. At low doses, it can effectively modulate gene expression and cellular metabolism without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, such as liver and kidney damage . These threshold effects are important to consider when using this compound in research or therapeutic applications.
Metabolic Pathways
3-(2-Methoxyethyl)morpholine is involved in various metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, which catalyzes its biotransformation to 2-(2-aminoethoxy) acetic acid . This compound can also affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(2-Methoxyethyl)morpholine within cells and tissues are mediated by various transporters and binding proteins. For instance, it can interact with cell-penetrating peptides (CPPs) that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-(2-Methoxyethyl)morpholine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and other biomolecules to exert its effects.
特性
IUPAC Name |
3-(2-methoxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-4-2-7-6-10-5-3-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMJNTWDLFFUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1386999-20-7 | |
| Record name | 3-(2-methoxyethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
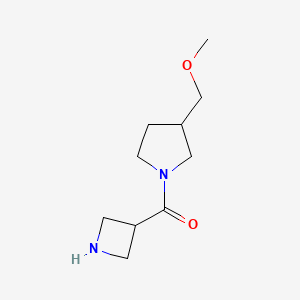

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)
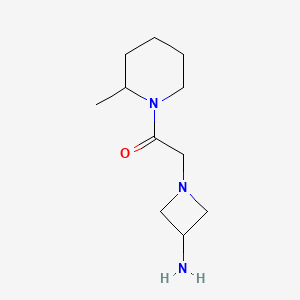
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)


